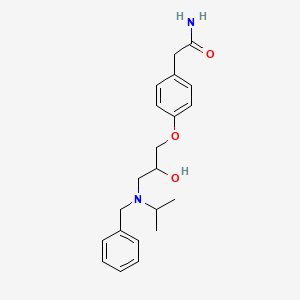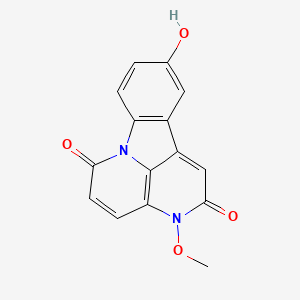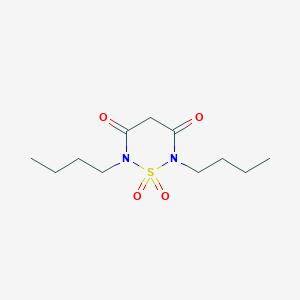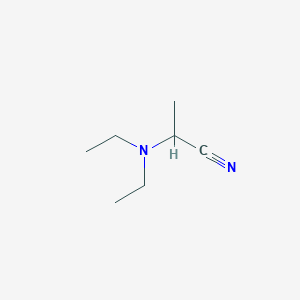![molecular formula C12H20O4 B14428812 3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one CAS No. 81840-73-5](/img/structure/B14428812.png)
3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-5-(pentoxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring substituted with acetyl and pentoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-(pentoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with acetylating agents and pentoxymethyl groups. One common method includes the acetylation of oxolan-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The pentoxymethyl group can be introduced through a nucleophilic substitution reaction using pentoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of 3-acetyl-5-(pentoxymethyl)oxolan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-(pentoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolan-2-one derivatives.
Scientific Research Applications
3-acetyl-5-(pentoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-5-(pentoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pentoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: The parent compound without the acetyl and pentoxymethyl substitutions.
3-acetyl-oxolan-2-one: Lacks the pentoxymethyl group.
5-(pentoxymethyl)oxolan-2-one: Lacks the acetyl group.
Uniqueness
3-acetyl-5-(pentoxymethyl)oxolan-2-one is unique due to the presence of both acetyl and pentoxymethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
81840-73-5 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-acetyl-5-(pentoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-6-15-8-10-7-11(9(2)13)12(14)16-10/h10-11H,3-8H2,1-2H3 |
InChI Key |
ARHBFJHWTPKGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1CC(C(=O)O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
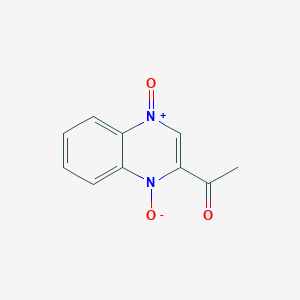

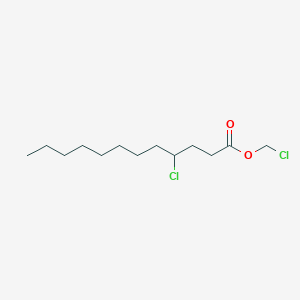
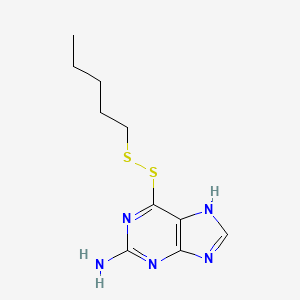

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)



